molecular formula C10H11N3O B181868 2-(Quinazolin-4-ylamino)ethanol CAS No. 5423-59-6

2-(Quinazolin-4-ylamino)ethanol

Cat. No.: B181868
CAS No.: 5423-59-6
M. Wt: 189.21 g/mol
InChI Key: CHGHRZZPHNOWQV-UHFFFAOYSA-N
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Description

“2-(Quinazolin-4-ylamino)ethanol” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, which are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H11N3O . Quinazoline is a nitrogen-containing fused heterocycle, and with additional carbonyl linkage, it forms two different quinazolinones .


Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .

Safety and Hazards

While specific safety and hazard information for “2-(Quinazolin-4-ylamino)ethanol” is not available, it’s important to note that handling any chemical compound requires caution. Ethanol, for instance, is flammable and poses health risks .

Future Directions

Quinazoline derivatives continue to draw attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities and exploring their potential applications in biology, pesticides, and medicine .

Biochemical Analysis

Biochemical Properties

2-(Quinazolin-4-ylamino)ethanol, like other quinazolinone derivatives, has been found to interact with various enzymes and proteins . For instance, certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that this compound may also interact with enzymes such as α-glucosidase, potentially influencing biochemical reactions.

Cellular Effects

Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in certain bacteria . This suggests that this compound may also influence cell function and cellular processes.

Temporal Effects in Laboratory Settings

Given the stability of quinazolinone derivatives , it’s plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given the known interactions of quinazolinone derivatives with enzymes such as α-glucosidase , it’s possible that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

2-(quinazolin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGHRZZPHNOWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279569
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-59-6
Record name NSC13215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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